molecular formula C16H14BrN3O2S2 B2517104 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-92-6

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2517104
CAS RN: 863511-92-6
M. Wt: 424.33
InChI Key: XTYHYXMWBMCAPN-UHFFFAOYSA-N
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Description

The compound "4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets due to the presence of a bromine atom, a pyridinyl group, and a thiazole ring, which are common motifs in medicinal chemistry for drug design.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide bond between a sulfonamide group and an aromatic or heteroaromatic amine. In the case of the compound , the synthesis would likely involve the attachment of the 2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl group to the 4-bromo-benzenesulfonamide core. Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through various methods, including condensation reactions and the use of hydrazine derivatives .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide, shows that the toluenesulfonamide ring and the combined ring system involving the pyridone and benzothiazole rings form a significant interplanar angle, which could be indicative of the spatial arrangement necessary for biological activity . This suggests that the spatial arrangement of the rings in the compound of interest may also play a critical role in its interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including those that form coordination complexes with metals. For instance, a hydrazone derivative of benzenesulfonamide has been shown to form complexes with cobalt(III) and manganese(II), indicating the potential for the compound to engage in similar complexation reactions, which could be relevant in biological systems or for the development of new materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their functional groups. The presence of a bromine atom and a thiazole ring in the compound of interest suggests that it may have distinct electronic properties and reactivity patterns. While the specific properties of this compound are not detailed in the provided papers, related compounds have been characterized using techniques such as FTIR, NMR, and UV-Visible spectroscopy, which provide insights into the electronic structure and potential reactivity of these molecules .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photosensitizing Capabilities for Cancer Treatment : The compound has been identified as a potential candidate for photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce singlet oxygen or other reactive species when exposed to light. These reactive species can induce cell death, making the compound valuable in targeting cancer cells. It's demonstrated to have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic and Photochemical Properties

  • Characterization and Potential in PDT : The spectroscopic, photophysical, and photochemical properties of the compound, especially when incorporated into zinc(II) phthalocyanine, have been extensively studied. These studies highlight its potential as a photosensitizer in PDT due to its good solubility in commonly known solvents, adequate fluorescence, singlet oxygen production, and photostability. These characteristics suggest its applicability in the effective alternative therapy for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Drug Development and Biological Activities

  • Potential in HIV-1 Infection Prevention : Research into methylbenzenesulfonamide derivatives, including compounds with pyridine and benzenesulfonyl bromine atoms as active groups, has shown promise in the development of small molecular antagonists for preventing human HIV-1 infection. This exploration into the compound's derivatives for medical applications highlights the ongoing interest in its potential for drug development (Cheng De-ju, 2015).

Future Directions

The future directions for research on this compound could include exploring its biological activities, given that compounds containing the thiazole ring have been reported to exhibit a broad range of such activities . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its potential applications in various fields.

properties

IUPAC Name

4-bromo-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYHYXMWBMCAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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